1-propyl-1H-benzimidazole-2-thiol
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Overview
Description
1-propyl-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a thiol group at the 2-position and a propyl group at the 1-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-propyl-1H-benzimidazole-2-thiol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and thiolation. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as metal triflates or oxidizing agents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-propyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzimidazole core can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines, reduced thiols.
Substitution Products: Substituted benzimidazoles with various functional groups.
Scientific Research Applications
1-propyl-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys in aggressive environments.
Mechanism of Action
The mechanism of action of 1-propyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets:
Binding to Tubulin: Similar to other benzimidazoles, it may bind to tubulin, disrupting microtubule formation and affecting cell division.
Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, leading to antimicrobial and anticancer effects.
Antioxidant Activity: The thiol group can scavenge free radicals, providing antioxidant benefits.
Comparison with Similar Compounds
1-propyl-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, lacking the propyl and thiol groups, has a simpler structure and different reactivity.
2-Mercaptobenzimidazole: Similar to this compound but without the propyl group, used primarily as a corrosion inhibitor.
1-Methyl-1H-benzimidazole-2-thiol: Another derivative with a methyl group instead of a propyl group, exhibiting different biological activities.
This compound stands out due to its unique combination of a propyl group and a thiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-propyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRACXOYNCLMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353845 |
Source
|
Record name | 1-propyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-25-3 |
Source
|
Record name | 1-propyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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